4-Bromo-3-fluorobenzohydrazide
Description
Properties
IUPAC Name |
4-bromo-3-fluorobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXDAFYGCDVRTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ester Synthesis
Methyl ester precursors are synthesized via Fischer esterification of 4-bromo-3-fluorobenzoic acid:
Reaction Conditions :
-
Catalyst: Concentrated H₂SO₄ (5 mol%)
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Temperature: 65°C (reflux)
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Duration: 6–8 hours
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Yield: 92–95%
Hydrazinolysis
The ester reacts with excess hydrazine hydrate:
Reaction Conditions :
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Solvent: Ethanol
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Temperature: 70°C (reflux)
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Molar Ratio: 1:3 (ester to hydrazine)
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Duration: 4–6 hours
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Yield: 85–90%
Table 2: Ester Hydrazinolysis Parameters
| Step | Conditions | Yield |
|---|---|---|
| Ester Formation | H₂SO₄, CH₃OH, reflux, 6h | 92–95% |
| Hydrazinolysis | N₂H₄·H₂O, reflux, 4h | 85–90% |
| Overall Yield | 78–86% |
Aldehyde Oxidation and Subsequent Derivatization
While less common, this route begins with 4-bromo-3-fluorobenzaldehyde (CAS 222978-01-0), synthesized via MnO₂-mediated oxidation of 4-bromo-3-fluorobenzyl alcohol.
Aldehyde Oxidation to Carboxylic Acid
The aldehyde is oxidized to 4-bromo-3-fluorobenzoic acid using potassium permanganate:
Reaction Conditions :
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Solvent: Dilute H₂SO₄ (10%)
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Temperature: 90–100°C
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Duration: 4–5 hours
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Yield: 70–75%
Acid Chloride and Hydrazide Formation
The resultant acid is converted to the hydrazide via the acid chloride route (Section 1.2–1.3).
Table 3: Aldehyde Oxidation Route Parameters
| Step | Conditions | Yield |
|---|---|---|
| Aldehyde Synthesis | MnO₂, CHCl₃, rt, 16h | 55% |
| Oxidation to Acid | KMnO₄, H₂SO₄, 90°C, 4h | 70–75% |
| Hydrazide Synthesis | As in Section 1.3 | 80–85% |
| Overall Yield | 25–29% |
Comparative Analysis of Synthesis Routes
Efficiency and Scalability
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Acid Chloride Route : Highest yield (72–81%), suitable for industrial-scale production. Requires handling corrosive SOCl₂.
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Ester Hydrazinolysis : Avoids acid chloride but adds an esterification step. Marginally lower cost due to milder conditions.
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Aldehyde Oxidation : Least efficient (25–29%), limited by low aldehyde synthesis yields.
Purity and Byproducts
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Acid chloride-derived hydrazide exhibits >98% purity (HPLC).
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Ester routes may retain residual methanol, necessitating rigorous drying.
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Aldehyde oxidation introduces MnO₂ byproducts, requiring additional filtration.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluorobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones and Schiff bases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.
Condensation Reactions: Aldehydes and ketones are used as reagents, typically under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
Hydrazones and Schiff Bases: Formed from condensation reactions with aldehydes and ketones.
Substituted Benzoic Acid Derivatives: Formed from substitution reactions.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : 4-Bromo-3-fluorobenzohydrazide serves as a versatile building block for synthesizing more complex organic compounds. Its unique chemical properties enable the formation of various derivatives through substitution reactions.
Biology
- Enzyme Inhibition Studies : This compound is utilized in studying enzyme inhibitors, particularly those involved in inflammatory pathways. It has shown potential as an inhibitor for cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
Medicine
- Drug Development : The compound is being investigated for its potential as a precursor in pharmaceutical development. Its structure suggests possible interactions with biological targets, making it a candidate for anti-inflammatory and antifungal drugs.
Industry
- Agrochemicals and Specialty Chemicals : Its reactivity and stability make it suitable for developing agrochemicals and specialty chemicals used in various industrial applications.
Anti-inflammatory Activity
Recent studies indicate that this compound exhibits significant anti-inflammatory properties. Molecular docking studies suggest that it selectively interacts with COX enzymes, potentially leading to reduced inflammation without the gastrointestinal side effects typical of many NSAIDs.
Antifungal Activity
The compound has been evaluated for antifungal activity against various strains, including Candida species. In vitro assays demonstrate moderate antifungal properties, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Substituent | Effect on Activity |
|---|---|
| Bromine at position 4 | Enhances anti-inflammatory activity |
| Fluorine at position 3 | Increases lipophilicity and bioavailability |
| Hydrazide functional group | Essential for biological activity |
Studies suggest that halogen substituents (bromine and fluorine) enhance the compound's lipophilicity, crucial for membrane permeability and overall bioactivity.
Case Studies
- Anti-inflammatory Efficacy : A study by Shcherbyna et al. demonstrated that derivatives of this compound exhibited significant inhibition of COX-1, leading to reduced inflammation in animal models.
- Antifungal Screening : Research evaluated the antifungal activity against Candida albicans, showing promising results with MICs comparable to established antifungal agents.
- Molecular Docking Studies : In silico studies have provided insights into binding interactions between this compound and target proteins involved in inflammation and fungal resistance mechanisms, supporting its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluorobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in drug development .
Comparison with Similar Compounds
Substituent Effects: Bromine and Fluorine vs. Other Halogens
- 4-Bromo-3-fluorobenzohydrazide vs. Steric Effects: Fluorine’s smaller atomic radius (0.64 Å vs. Cl: 0.99 Å) reduces steric hindrance, improving accessibility for reactions at the 3-position. Physicochemical Properties:
- Molecular Weight : 233.04 g/mol (F) vs. 247.49 g/mol (Cl).
Lipophilicity : Fluorine may lower logP compared to chlorine, affecting solubility and bioavailability .
This compound vs. 4-Bromo-3-methylbenzoic acid (C₈H₇BrO₂, CAS 7697-28-1):
Functional Group Comparisons
Benzohydrazide vs. Benzyl Hydrazine :
Benzohydrazide vs. Boronic Acid :
Key Properties
*Calculated data based on analogs.
Biological Activity
4-Bromo-3-fluorobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is a hydrazone derivative characterized by the presence of bromine and fluorine substituents on the benzene ring. Its molecular formula is , and it exhibits distinct physicochemical properties that influence its biological activity.
Antimicrobial Activity
The antimicrobial properties of hydrazone derivatives have been extensively studied. Research indicates that compounds similar to this compound exhibit notable activity against various bacterial strains.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | TBD | TBD | Antibacterial |
| 2,4-Dihydroxybenzohydrazide | 3.91 | 15.62 | Strong against S. aureus |
| Compound 18 (related) | 0.48-7.81 | 1.95-31.25 | Bactericidal |
Findings : The Minimum Inhibitory Concentration (MIC) values for related compounds demonstrate their effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The activity of this compound is anticipated to be comparable, given structural similarities.
Anticancer Activity
Recent studies have also investigated the cytotoxic effects of hydrazone derivatives on cancer cell lines. The following table summarizes the cytotoxicity of selected compounds:
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | TBD | TBD | Antiproliferative |
| 2,4-Dihydroxybenzohydrazide | MDA-MB-231 | 4.77 | Moderate toxicity |
| Compound 18 (related) | HepG2 | TBD | High cytotoxicity |
Case Studies : In vitro studies using the MTT assay have shown that certain hydrazone derivatives can inhibit cell viability significantly, indicating their potential as anticancer agents .
Enzyme Inhibition
Enzyme inhibition studies are critical for understanding the mechanism of action of hydrazone derivatives. Research has shown that these compounds can inhibit key enzymes involved in various biological processes.
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| This compound | Acetylcholinesterase (AChE) | TBD |
| Compound X | Butyrylcholinesterase (BuChE) | TBD |
Mechanism : The inhibition of AChE is particularly noteworthy as it plays a crucial role in neurotransmission and has implications in neurodegenerative diseases .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-Bromo-3-fluorobenzohydrazide, and what intermediates are critical in its preparation?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and appropriately substituted benzoyl chlorides. Key intermediates include 4-bromo-3-fluorobenzoic acid derivatives, such as 4-bromo-3-fluorobenzoyl chloride, which can be prepared via bromination and fluorination of benzoic acid precursors. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions like hydrolysis .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity. FT-IR can validate the presence of hydrazide (-CONHNH₂) and aryl halide functional groups. Mass spectrometry (HRMS or ESI-MS) ensures molecular weight accuracy. For structural elucidation, single-crystal X-ray diffraction is recommended, as demonstrated in related hydrazide derivatives .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Due to insufficient toxicological data, assume acute toxicity. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Avoid inhalation and ingestion; store in a cool, dry environment .
Advanced Research Questions
Q. How can QSAR models be applied to predict the biological activity of this compound derivatives?
- Methodological Answer : Use electronic (e.g., total energy, dipole moment) and topological descriptors (Wiener index, molecular connectivity indices) to correlate structural features with antimicrobial or anticancer activity. Train models using datasets from synthesized analogs (e.g., IC₅₀ values against cancer cell lines). Validate with leave-one-out cross-validation and external test sets. Prioritize derivatives with high predicted activity for synthesis .
Q. What experimental design considerations are critical when evaluating the anticancer potential of this compound?
- Methodological Answer :
- Cell Line Selection : Use diverse cancer cell lines (e.g., MCF-7, HeLa) and normal cell controls to assess selectivity.
- Dose-Response Curves : Determine IC₅₀ values using serial dilutions (e.g., 0.1–100 µM) and MTT assays.
- Mechanistic Studies : Include apoptosis assays (Annexin V/PI staining) and ROS generation measurements. Compare efficacy to standard drugs like 5-fluorouracil .
Q. How should researchers address contradictions in literature data regarding the reactivity of bromo-fluorinated benzohydrazides?
- Methodological Answer :
- Systematic Replication : Reproduce conflicting studies under standardized conditions (solvent, catalyst, temperature).
- Advanced Characterization : Use HPLC-MS to detect trace impurities or degradation products that may influence reactivity.
- Computational Modeling : Perform DFT calculations to explore electronic effects of substituents (e.g., bromine’s electron-withdrawing nature) on reaction pathways .
Q. What strategies optimize the yield of this compound in large-scale syntheses?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often enhance reactivity but may require careful moisture control.
- Purification Techniques : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
